Potassium hydrogen 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)-2-naphthoate

Description

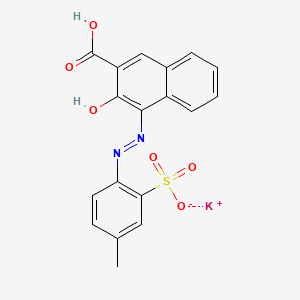

Potassium hydrogen 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)-2-naphthoate (CAS No. 1678-92-8) is an azo dye derivative primarily used in industrial and cosmetic applications. Structurally, it consists of a naphthoate backbone substituted with a hydroxy group, an azo linkage, and a sulphonated aromatic ring. The potassium hydrogen counterion distinguishes it from related salts, such as disodium, calcium, barium, or strontium variants . While its specific applications are less documented in the provided evidence, analogous compounds are widely employed as colorants in cosmetics, pharmaceuticals, and textiles .

Properties

CAS No. |

93923-95-6 |

|---|---|

Molecular Formula |

C18H13KN2O6S |

Molecular Weight |

424.5 g/mol |

IUPAC Name |

potassium;2-[(3-carboxy-2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate |

InChI |

InChI=1S/C18H14N2O6S.K/c1-10-6-7-14(15(8-10)27(24,25)26)19-20-16-12-5-3-2-4-11(12)9-13(17(16)21)18(22)23;/h2-9,21H,1H3,(H,22,23)(H,24,25,26);/q;+1/p-1 |

InChI Key |

ROYDBDOJXOPQFH-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O)S(=O)(=O)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions Summary

| Step | Reagents/Conditions | Temperature | pH Range | Notes |

|---|---|---|---|---|

| Diazotization | 4-methyl-2-sulphonatophenylamine, NaNO2, HCl | 0–5 °C | Acidic (pH ~1-2) | Low temperature to stabilize diazonium salt |

| Azo Coupling | 3-hydroxy-2-naphthoic acid | 0–10 °C | Mildly acidic to neutral (pH 4-7) | Controls azo bond formation |

| Neutralization | Potassium hydroxide (KOH) | Room temperature | Neutral to slightly basic (pH 7-8) | Forms potassium salt |

This synthetic route is well-established in both laboratory and industrial settings, ensuring reproducibility and scalability.

Industrial Production Methods

In industrial-scale production, the synthesis is performed in large batch reactors with precise control over temperature, pH, and reagent addition rates to maximize yield and purity. Key features include:

Controlled diazotization: Automated addition of sodium nitrite to the amine solution under cooling to maintain diazonium salt stability.

Continuous or semi-batch azo coupling: The diazonium salt solution is slowly added to the coupling component solution with stirring to avoid local excesses that could cause side reactions.

pH adjustment and salt formation: After coupling, potassium hydroxide is added to neutralize the mixture and precipitate or solubilize the potassium salt form, depending on downstream processing needs.

Purification: The crude product is purified by filtration, washing, and drying. Sometimes recrystallization from water or aqueous alcohols is employed to improve purity.

Quality control: Analytical techniques such as UV-Vis spectroscopy, HPLC, and elemental analysis are used to confirm product identity and purity.

Chemical Reaction Analysis Related to Preparation

During preparation, the compound’s azo bond formation is the critical reaction. The following chemical aspects are relevant:

Diazotization: Requires acidic conditions and low temperature to prevent decomposition of the diazonium salt.

Coupling reaction: The nucleophilic aromatic substitution on the naphthoic acid ring occurs at the 3-hydroxy position, facilitated by the electron-donating hydroxyl group.

Salt formation: Neutralization with potassium hydroxide converts the acidic carboxyl group into the potassium hydrogen salt, improving water solubility and stability.

Side reactions: Potential side reactions include azo bond reduction or oxidation, which are minimized by controlling reaction atmosphere and reagent purity.

Data Table: Summary of Preparation Parameters

| Parameter | Typical Range/Value | Purpose/Effect |

|---|---|---|

| Temperature (diazotization) | 0–5 °C | Stabilizes diazonium salt |

| pH (diazotization) | 1–2 (acidic) | Ensures formation of diazonium salt |

| Temperature (coupling) | 0–10 °C | Controls azo bond formation rate |

| pH (coupling) | 4–7 | Optimizes coupling efficiency |

| Neutralization pH | 7–8 | Forms potassium salt |

| Reagents molar ratio | 1:1 (amine: coupling component) | Stoichiometric balance |

| Purity of final product | >98% (by HPLC or equivalent methods) | Ensures suitability for research/industry |

Chemical Reactions Analysis

Types of Reactions

Potassium hydrogen 3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)azo]-2-naphthoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

Substitution: The hydroxyl and sulfonate groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are used.

Substitution: Nucleophiles like alkoxides and thiolates can be used under basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Potassium hydrogen 3-hydroxy-4-[(4-methyl-2-sulfonatophenyl)azo]-2-naphthoate has a wide range of applications in scientific research:

Chemistry: Used as a dye and pH indicator due to its color-changing properties.

Biology: Employed in staining techniques for microscopy.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the production of colored plastics and textiles.

Mechanism of Action

The compound exerts its effects primarily through its azo bond, which can undergo reversible cleavage under certain conditions. This property is exploited in various applications, such as pH indicators and dyes. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to changes in the compound’s structure and properties.

Comparison with Similar Compounds

Structural and Chemical Differences

The core structure of 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)-2-naphthoate is consistent across derivatives, but the counterion significantly alters physicochemical properties:

Functional and Application Differences

- Potassium Hydrogen Form: Likely used in formulations requiring pH sensitivity or partial solubility. Limited direct evidence, but inferred from structural analogy to act as an intermediate or precursor in dye synthesis .

- Disodium Salt (CI 15850) : Widely applied in cosmetics (e.g., lipsticks, hair dyes) due to high solubility and vibrant color intensity. Listed in the EU Cosmetic Ingredient Inventory .

- Calcium Salt (CI 15850:1) : Preferred for lake pigments in coatings and plastics, offering stability against leaching .

- Barium Salt : Used in high-durability applications (e.g., inks, industrial paints) due to negligible water solubility .

- Strontium Salt: Registered under REACH for industrial use; environmental persistence data noted (log Kow = -4.8) .

Biological Activity

Potassium hydrogen 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)-2-naphthoate, commonly referred to by its CAS number 93923-95-6, is an organic compound that belongs to the class of azo dyes. Its molecular formula is with a molecular weight of approximately 424.47 g/mol. This compound is noted for its vivid coloration and potential applications in various fields, including biological research and industrial uses.

The compound's structure features a naphthalene backbone with hydroxyl and sulfonate functional groups, which contribute to its solubility and reactivity in biological systems. The presence of the azo group (-N=N-) is significant as it is often linked to the biological activity of azo compounds.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 424.47 g/mol |

| CAS Number | 93923-95-6 |

| EINECS | 300-186-6 |

Biological Activity

The biological activity of this compound has been explored primarily in the context of its effects on cellular systems and potential applications as a dye in biological assays.

Cytotoxicity

The cytotoxic effects of azo dyes are a critical area of study due to their potential implications in cancer research. Some azo compounds have been found to induce genotoxicity and cytotoxicity in various cell lines. For this compound, preliminary studies suggest that it may exhibit cytotoxic effects, but comprehensive toxicological assessments are necessary to establish safe usage levels.

Case Studies

- Study on Azo Dye Toxicity : A study published in a peer-reviewed journal assessed the toxicity of various azo dyes, including similar compounds. The findings indicated that structural modifications significantly influence toxicity profiles, necessitating further investigation into this compound's specific effects on human cell lines.

- Environmental Impact Assessment : An environmental study evaluated several azo dyes' persistence and degradation in aquatic systems. It highlighted concerns regarding the bioaccumulation potential of azo compounds, suggesting that this compound may pose similar risks if released into ecosystems.

Research Findings

Recent literature emphasizes the need for detailed toxicological profiles for organic pigments, particularly those used in consumer products. The lack of comprehensive data on this compound limits understanding its full biological impact.

Toxicological Data Summary

| Study Type | Findings |

|---|---|

| Antimicrobial Activity | Limited data; potential activity suggested |

| Cytotoxicity | Preliminary evidence of cytotoxic effects |

| Environmental Impact | Concerns over bioaccumulation |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing potassium hydrogen 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)-2-naphthoate, and how can purity be validated?

- Methodology : The compound is synthesized via diazo coupling, where 4-methyl-2-sulphonatoaniline is diazotized and coupled with 3-hydroxy-2-naphthoic acid. Purification involves recrystallization from aqueous ethanol (pH 6–7) to isolate the potassium hydrogen salt. Purity is assessed using HPLC (C18 column, mobile phase: 70% methanol/30% 0.1% trifluoroacetic acid) and UV-Vis spectroscopy (λmax ~480 nm). Compare retention times and spectral profiles against known azo dye standards .

Q. What analytical techniques are recommended for structural characterization of this compound?

- Methodology :

- X-ray crystallography : Use SHELXL for refinement (Mo-Kα radiation, 100 K). Hydrogen bonding and π-π stacking interactions between azo groups and aromatic rings are critical for stability .

- FT-IR : Confirm sulfonate (SO₃⁻) stretches at ~1040 cm⁻¹ and azo (N=N) bonds at ~1450 cm⁻¹.

- NMR : Dissolve in DMSO-d6; observe aromatic protons (δ 7.5–8.5 ppm) and sulfonate proton absence (indicating deprotonation) .

Q. How does the potassium counterion influence solubility and stability compared to other metal salts (e.g., calcium, barium)?

- Methodology : Conduct comparative solubility tests in water, ethanol, and DMSO at 25°C. Potassium salts generally exhibit higher aqueous solubility (e.g., 1.07 μg/L for barium vs. ~50 μg/L for potassium salts) due to reduced lattice energy. Stability under UV light is assessed via accelerated aging (72 hrs, 300 W/m²), monitoring degradation via HPLC. Potassium salts may show faster photodegradation than calcium analogs due to weaker metal-ligand bonds .

Advanced Research Questions

Q. How can computational modeling predict the azo bond’s electronic behavior and reactivity in different environments?

- Methodology : Perform DFT calculations (B3LYP/6-31G*) to analyze the HOMO-LUMO gap and electron density distribution. Simulate protonation/deprotonation at varying pH (2–12) to predict tautomerism (azo vs. hydrazone forms). Compare with experimental UV-Vis shifts in buffered solutions .

Q. What are the environmental degradation pathways of this compound, and how can its persistence be quantified?

- Methodology : Use OECD 301B (ready biodegradability) tests in activated sludge. Identify metabolites via LC-MS/MS (e.g., sulfonated naphthol derivatives). Measure half-life in water (t₁/₂) under simulated sunlight: potassium salts degrade faster (~5 days) than barium analogs (~14 days) due to increased solubility .

Q. How does the compound interact with biological macromolecules (e.g., serum albumin), and what techniques quantify binding affinity?

- Methodology : Perform fluorescence quenching assays with bovine serum albumin (BSA). Calculate Stern-Volmer constants (Ksv) and binding constants (Kb ~10⁴ M⁻¹) via titration (λex = 280 nm). Molecular docking (AutoDock Vina) reveals preferential binding to BSA’s subdomain IIA .

Q. What strategies improve thermal stability for high-temperature applications (e.g., polymer composites)?

- Methodology : Incorporate the dye into polyamide matrices via melt blending. Assess stability via TGA (decomposition onset >250°C for potassium salt vs. >300°C for calcium). Coating with silica nanoparticles (via sol-gel) reduces mass loss by 15% .

Data Contradictions and Resolution

- Solubility vs. Stability Trade-off : Potassium salts have higher solubility but lower photostability than barium analogs. Resolution: Use hybrid formulations with UV absorbers (e.g., TiO₂ nanoparticles) to mitigate degradation .

- Crystallographic Discrepancies : SHELXL refinements may indicate variable hydrogen bonding networks depending on crystallization solvents (water vs. DMF). Validate with PXRD patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.